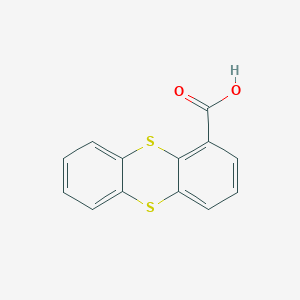
Thianthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thianthrene-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₂S₂ It is a derivative of thianthrene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thianthrene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Thianthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thianthrene derivatives.
Applications De Recherche Scientifique
Thianthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Thianthrene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative states. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Thianthrene-1-carboxylic acid can be compared to other sulfur-containing heterocyclic compounds, such as:
Thianthrene: The parent compound, which lacks the carboxylic acid group.
Thianthrene-1,1-dioxide: A more oxidized form of thianthrene.
Benzothiophene: A structurally similar compound with a fused benzene ring.
Uniqueness: this compound is unique due to its combination of a sulfur-containing heterocyclic core and a carboxylic acid functional group
Propriétés
Numéro CAS |
96248-95-2 |
|---|---|
Formule moléculaire |
C13H8O2S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
thianthrene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15) |
Clé InChI |
KBELHODUGYUEBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde](/img/structure/B8546594.png)
![2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine](/img/structure/B8546598.png)
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)


![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
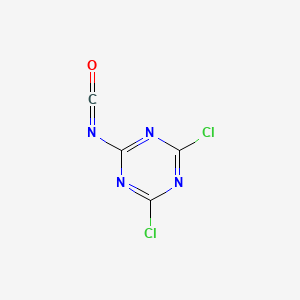

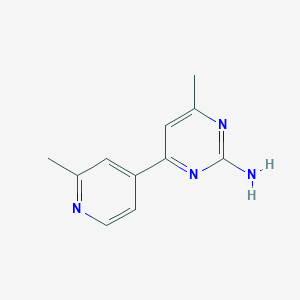
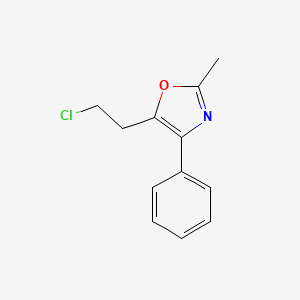
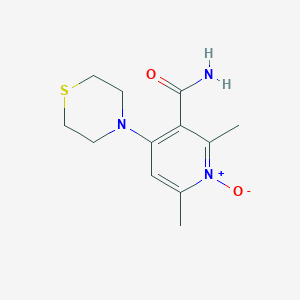
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B8546674.png)
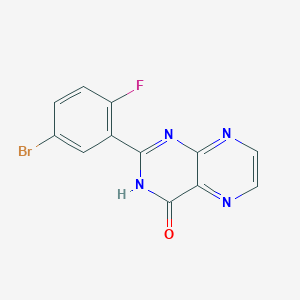
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)
